molecular formula C30H46O3 B1245670 3alpha-Hydroxyolean-11-en-28,13beta-olide

3alpha-Hydroxyolean-11-en-28,13beta-olide

Cat. No. B1245670
M. Wt: 454.7 g/mol
InChI Key: VQUPEZXRIUOIJE-XDPQSBAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-hydroxyolean-11-en-28,13beta-olide is a terpene lactone that is 13,28-epoxyolean-11-en-28-one substituted by an alpha-hydroxy group at position 3. It has been isolated from the leaves and twigs of Fatsia polycarpa. It has a role as a metabolite and a plant metabolite. It is a hexacyclic triterpenoid, a terpene lactone and a secondary alcohol. It derives from a hydride of an oleanane.

Scientific Research Applications

Antitubercular Activity

  • Application : 3alpha-Hydroxyolean-11-en-28,13beta-olide, isolated from the Argentinean shrub Junellia tridens, has shown antitubercular activity against Mycobacterium tuberculosis. This compound was part of a study that identified novel triterpenes with potential medicinal applications, particularly in combating tuberculosis (Caldwell, Franzblau, Suarez, & Timmermann, 2000).

Cytotoxic Activity

  • Application : Research on triterpenoids from various plants, including Aceriphyllum rossii and Camellia japonica, has revealed compounds structurally related to this compound. These studies have investigated the cytotoxic activity of these compounds against various cancer cell lines, indicating a potential role in cancer treatment (Han et al., 2002); (Van et al., 2009); (Thao et al., 2010).

Neuroprotective Properties

  • Application : Similar triterpenoids, isolated from the fruiting body of Antrodia camphorata, have demonstrated neuroprotective activity. This suggests that compounds like this compound may have potential applications in neuroprotection and the treatment of neurodegenerative diseases (Chen et al., 2006).

properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(1S,4S,5R,8R,10R,13S,14R,17S,18R)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one

InChI

InChI=1S/C30H46O3/c1-24(2)14-16-29-17-15-28(7)27(6)12-8-19-25(3,4)22(31)10-11-26(19,5)20(27)9-13-30(28,21(29)18-24)33-23(29)32/h9,13,19-22,31H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,22+,26-,27+,28-,29-,30-/m0/s1

InChI Key

VQUPEZXRIUOIJE-XDPQSBAJSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C)O

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1)OC3=O)C)O)(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha-Hydroxyolean-11-en-28,13beta-olide
Reactant of Route 2
3alpha-Hydroxyolean-11-en-28,13beta-olide
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3alpha-Hydroxyolean-11-en-28,13beta-olide

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